molecular formula C21H18N4O3 B2687710 1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946378-79-6

1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2687710
CAS RN: 946378-79-6
M. Wt: 374.4
InChI Key: MSMKFYFVXWXXAW-UHFFFAOYSA-N
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Description

“1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of 5-amino-1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-(1H,3H)-diones with β-diketones to produce enaminoketones . Some of these are converted by Lewis acids into pyrrolopyridazines .

Scientific Research Applications

Crystallography and Molecular Structures

  • Compounds similar to 1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been studied for their crystalline structures and molecular interactions. For instance, a study by Low et al. (2004) investigated the crystal structures of racemic compounds with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, focusing on their hydrogen bonding and molecular arrangements.

Synthesis and Characterization

  • Research into pyrido[2,3-d]pyrimidine derivatives has involved the synthesis and characterization of these compounds. For example, Rauf et al. (2010) described the preparation of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and their potential urease inhibition activity.

Pharmaceutical Research

  • A study by Bulicz et al. (2006) investigated amino-substituted pyrido[2,3-d]pyrimidinediones as adenosine receptor antagonists. They focused on structure-activity relationships to improve water solubility and potential pharmaceutical applications.

Materials Science and Chemistry

  • In materials science, compounds related to 1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been explored for their properties. For instance, Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives for applications in pH sensing and photophysical properties.

Catalysis

  • The use of these compounds in catalytic processes has also been explored. For example, Rahmani et al. (2018) reported the synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using a triazine diphosphonium hydrogen sulfate ionic liquid as a catalyst.

properties

IUPAC Name

1,3-dimethyl-5-(4-phenoxyanilino)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-24-19-18(20(26)25(2)21(24)27)17(12-13-22-19)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMKFYFVXWXXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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